

physical and chemical properties of (Z)-3-methylpent-2-enoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Z)-3-methylpent-2-enoic acid

Cat. No.: B1276959

[Get Quote](#)

An In-Depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid

Introduction

(Z)-3-Methylpent-2-enoic acid is an unsaturated, methyl-branched fatty acid that serves as a valuable intermediate in various fields of chemical research.^{[1][2]} Its unique structure, featuring a carboxylic acid functional group in conjugation with a carbon-carbon double bond, imparts a distinct reactivity profile that is of significant interest to synthetic chemists. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, and core applications, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and associated identifiers.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **(Z)-3-methylpent-2-enoic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	(Z)-3-methylpent-2-enoic acid	[1] [3]
CAS Number	3675-21-6; 19866-51-4	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [3] [5]
Molecular Weight	114.14 g/mol	[1] [3]
InChIKey	RSFQOQOSOMBPEJ- PLNGDYQASA-N	[1] [3]
Canonical SMILES	CCC(=CC(=O)O)C	[2] [3]
Synonyms	3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid	[1] [5]

Structural Features and Stereochemistry

The molecule's chemical behavior is dictated by its α,β -unsaturated carboxylic acid motif. The "(Z)" designation (from the German *zusammen*, meaning "together") specifies the stereochemistry of the double bond. In this isomer, the higher-priority substituents on each carbon of the double bond—the carboxyl group (-COOH) and the ethyl group (-CH₂CH₃)—are on the same side of the bond. This geometric constraint influences the molecule's physical properties and its interaction with biological systems and catalysts compared to its (E)-isomer counterpart.[\[6\]](#)

Caption: 2D structure of **(Z)-3-methylpent-2-enoic acid**.

Physicochemical Properties

The physical properties of a compound are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

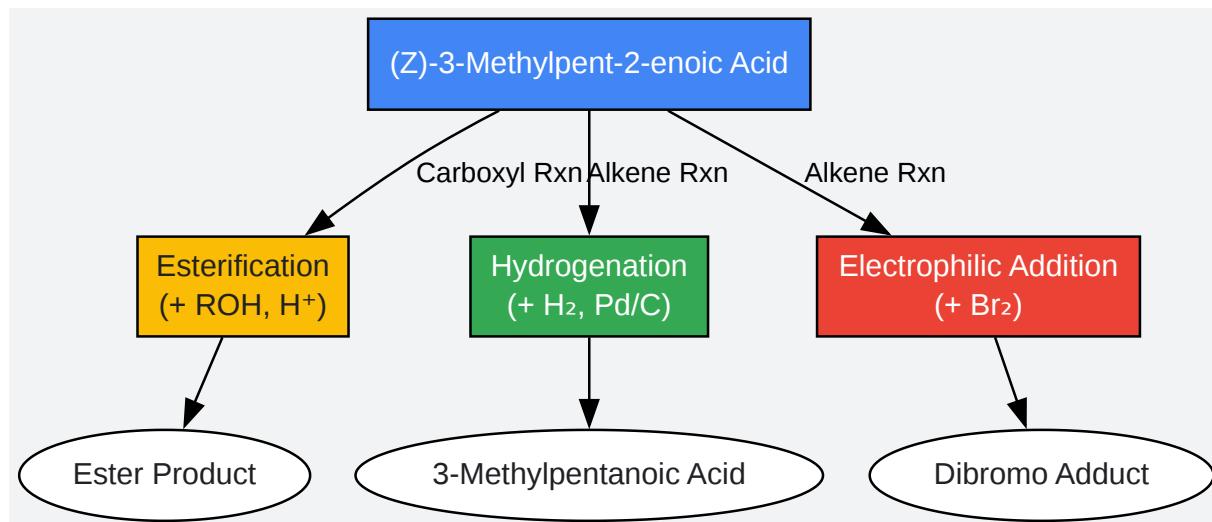
Summary of Physical Properties

The following table summarizes the key experimentally determined and estimated physical properties. Variations in reported values are common and can depend on experimental conditions and purity.

Property	Value	Source(s)
Melting Point	12 °C	[5][7]
Boiling Point	207.6 - 216.8 °C (at 760 mmHg)	[3][5][8]
Density	0.983 - 0.987 g/cm³	[3][5]
Flash Point	113.9 °C	[7][8]
pKa	5.15 (at 25 °C)	[5][7]
Refractive Index	1.454 - 1.465	[5][8]
Vapor Pressure	0.0899 mmHg (at 25 °C)	[5][7]

Solubility and Partitioning Behavior

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. The computed LogP value for **(Z)-3-methylpent-2-enoic acid** is approximately 1.4 to 1.7, suggesting moderate lipophilicity.[1][5] This implies it will have limited solubility in water and good solubility in common organic solvents like ethanol, ether, and acetone. Its classification as a branched-chain fatty acid aligns with this behavior.[1][3]


Chemical Reactivity and Synthesis

Core Reactivity Profile

The reactivity of **(Z)-3-methylpent-2-enoic acid** is dominated by the interplay between its three key components: the carboxylic acid, the alkene, and the conjugation between them.

- Carboxylic Acid Group: Undergoes typical reactions such as deprotonation to form a carboxylate salt, and esterification with alcohols in the presence of an acid catalyst.[3]
- Alkene Double Bond: Can be reduced via hydrogenation to yield the saturated 3-methylpentanoic acid.[3] It is also susceptible to electrophilic addition reactions, such as halogenation.[3]

- Conjugated System: The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β -carbon (C3) electrophilic. This allows for conjugate (or Michael) addition reactions with nucleophiles, a powerful tool in carbon-carbon bond formation.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **(Z)-3-methylpent-2-enoic acid**.

Stereoselective Synthesis Pathways

Achieving high stereoselectivity is paramount in modern organic synthesis. While isomerization from the (E)-isomer is possible, more direct and controlled methods are preferred.^[3] A notable approach is the palladium-catalyzed coupling of organozinc or organotin reagents with a suitable vinyl iodide, such as (Z)-3-iodobut-2-enoic acid.^[7] This method offers a robust and stereoselective route to the desired (Z)-isomer, which is critical for applications where isomeric purity is required.^[7]

Spectroscopic and Analytical Characterization

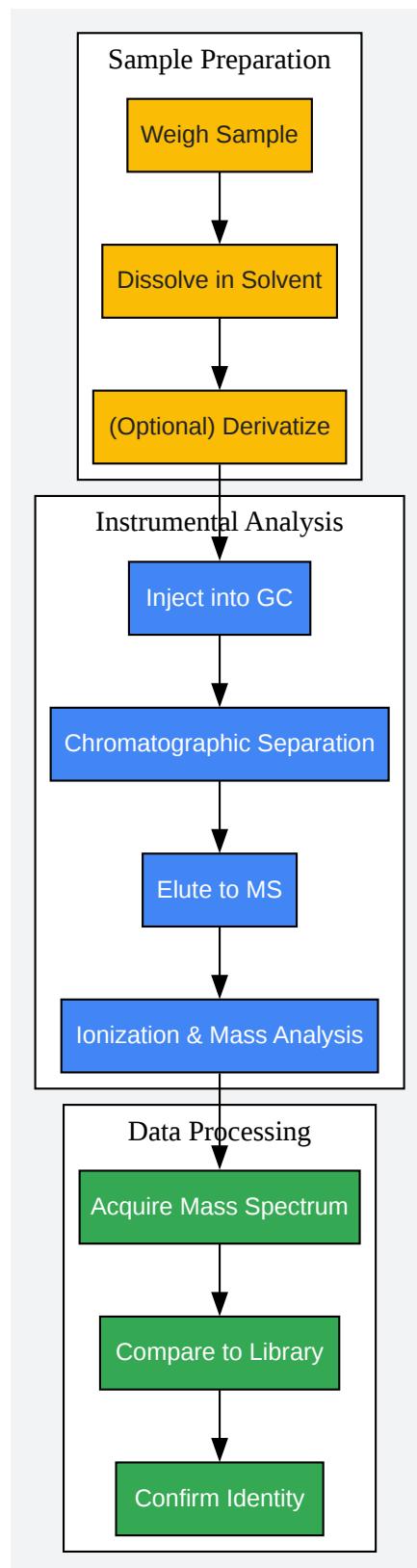
Unambiguous identification of **(Z)-3-methylpent-2-enoic acid** requires spectroscopic analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a vinyl proton on C2, multiplets for the ethyl group protons, a singlet for the C3-methyl group, and a broad singlet for the carboxylic

acid proton. The coupling constant between the vinyl proton and the ethyl group's methylene protons would be characteristic.

- ^{13}C NMR: Distinct signals for the carboxyl carbon, the two sp^2 carbons of the double bond, and the three sp^3 carbons of the methyl and ethyl groups are expected.
- Infrared (IR) Spectroscopy: Key absorption bands would include a very broad peak from $\sim 2500\text{-}3300\text{ cm}^{-1}$ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm^{-1} , and a C=C stretch around 1650 cm^{-1} .
- Mass Spectrometry (MS): In GC-MS analysis, the molecule would show a molecular ion peak (M^+) at $\text{m/z } 114$.^[1] Common fragmentation patterns would involve the loss of the carboxyl group and fragmentation of the alkyl chain. SpectraBase provides reference mass spectra for this compound.^[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis


This protocol outlines a general procedure for the qualitative analysis of **(Z)-3-methylpent-2-enoic acid**. As a carboxylic acid, derivatization (e.g., methylation to form the methyl ester) is often performed to improve chromatographic peak shape and volatility, though analysis of the free acid is also possible.

Objective: To confirm the identity and purity of a sample of **(Z)-3-methylpent-2-enoic acid**.

Methodology:

- Sample Preparation:
 - Accurately weigh $\sim 1\text{ mg}$ of the sample into a 2 mL GC vial.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - (Optional Derivatization): Add an esterifying agent like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) solution dropwise until a persistent yellow color is observed. Quench any excess reagent. Note: These reagents are hazardous and require experienced handling in a fume hood.

- Instrument Configuration (Typical):
 - GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet: Split/splitless injector at 250 °C.
 - Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- MS Configuration:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Analysis:
 - Identify the chromatographic peak corresponding to the analyte.
 - Compare the resulting mass spectrum with a reference library (e.g., NIST, Wiley) or published spectra to confirm the fragmentation pattern and molecular ion.

[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

Applications and Research Interest

The utility of **(Z)-3-methylpent-2-enoic acid** is diverse, spanning several areas of chemical science.

- **Organic Synthesis:** It serves as a versatile building block for constructing more complex molecules, including pharmaceuticals and agrochemicals, due to the multiple reactive sites it possesses.[\[3\]](#)
- **Analytical Standard:** As a well-characterized compound, it is used as a reference standard for method development and quantification in analytical techniques like GC and MS.[\[3\]](#)
- **Flavor and Fragrance:** Its structural similarity to other short-chain unsaturated acids suggests potential use as a flavoring agent in the food industry or as a component in fragrances.[\[3\]](#)[\[7\]](#)
- **Biological Research:** Studies have explored its potential antimicrobial properties, making it a candidate for investigation in personal care and cosmetic formulations.[\[7\]](#)

Safety and Handling

As a carboxylic acid, **(Z)-3-methylpent-2-enoic acid** should be handled with standard laboratory precautions. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpent-2-enoic acid | C6H10O2 | CID 220740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]
- 4. 19866-51-4|(Z)-3-Methylpent-2-enoic acid|BLD Pharm [bldpharm.com]
- 5. (2Z)-3-Methylpent-2-enoic acid | lookchem [lookchem.com]
- 6. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 19866-51-4,(2Z)-3-Methylpent-2-enoic acid | lookchem [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [physical and chemical properties of (Z)-3-methylpent-2-enoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276959#physical-and-chemical-properties-of-z-3-methylpent-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com